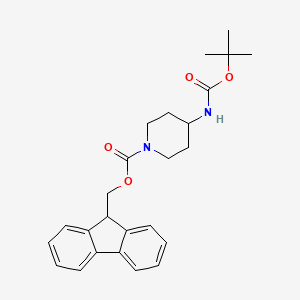

(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Description

“(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate” is a synthetic organic compound featuring two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. The Fmoc group is attached to the piperidine nitrogen, while the Boc group protects the amino group at the 4-position of the piperidine ring. This dual-protection strategy is critical in peptide and heterocycle synthesis, enabling sequential deprotection under mild conditions (e.g., Fmoc removal via piperidine in DMF) .

The compound’s molecular formula is C₂₆H₃₀N₂O₄, with a molar mass of 434.53 g/mol. It is typically used as an intermediate in solid-phase peptide synthesis (SPPS) and medicinal chemistry for constructing complex amines or amino acid derivatives .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-17-12-14-27(15-13-17)24(29)30-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWMERGHDNCVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperidine.

Coupling with Fluorenylmethyl Chloride: The Boc-protected piperidine is then coupled with (9H-Fluoren-9-yl)methyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.

Oxidation and Reduction: The fluorenylmethyl group can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) are often used as bases in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethyl group can enhance binding affinity to these targets, while the piperidine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc/Boc-protected piperidine derivatives , which vary in substituents, protecting groups, and functionalization. Below is a detailed comparison with structurally related analogs:

Structural and Functional Analogues

Key Comparative Insights

Protection Strategies :

- The dual Fmoc/Boc system in the target compound allows sequential deprotection , unlike analogs with single protecting groups (e.g., compound 10’s dual Fmoc requires simultaneous cleavage) .

- Boc-protected analogs (e.g., tert-butyl 4-(1-oxo-1,3-dihydroisobenzofuran-5-yl)piperidine-1-carboxylate) exhibit better stability under acidic conditions compared to Fmoc derivatives .

Functional Group Reactivity: The chlorocarbonyl derivative () is highly reactive in nucleophilic acyl substitutions but requires anhydrous handling . Oxo and methoxyimino groups (compounds 10–11) enable diverse post-functionalization, such as condensations or reductions, which are less feasible with the target compound’s primary amino group .

Biological and Synthetic Utility: The 4-fluorobenzyl-substituted analog () shows enhanced binding to hydrophobic enzyme pockets, relevant in kinase inhibitor development . The target compound’s unmodified amino group (post-Boc removal) is advantageous for constructing primary amine-containing pharmacophores .

Q & A

Basic Question: What is the role of the Fmoc and tert-butoxycarbonyl (Boc) groups in this compound during peptide synthesis?

Methodological Answer:

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups act as orthogonal protecting groups for amines. The Fmoc group is base-labile (removed with 20% piperidine in DMF), while the Boc group is acid-labile (cleaved with TFA). This allows sequential deprotection in solid-phase peptide synthesis (SPPS), preventing undesired side reactions during coupling steps. For example, the Boc group stabilizes the piperidine amine during Fmoc removal, ensuring regioselective synthesis .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reaction Solvent Selection : Use anhydrous DCM or DMF to minimize hydrolysis of the Fmoc group.

- Catalyst Use : Add HOBt or HOAt to suppress racemization during coupling steps.

- Temperature Control : Maintain 0–4°C for Boc protection to avoid side reactions.

- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate the product. A 2025 study reported 85% yield using these conditions .

Basic Question: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, Boc tert-butyl at δ 1.4 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97% is typical for research-grade material).

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 449.2) .

Advanced Question: How does the stereochemistry of the piperidine ring influence its reactivity in peptide coupling reactions?

Methodological Answer:

The (2S,4R) stereochemistry (common in derivatives) affects steric hindrance and hydrogen bonding. For example, the axial tert-butyl group in Boc-protected piperidine restricts conformational flexibility, enhancing coupling efficiency with bulky amino acids. Computational modeling (e.g., DFT) can predict spatial interactions, while kinetic studies using CDI (carbonyldiimidazole) activation reveal stereospecific reaction rates .

Basic Question: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

Store at 2–8°C under inert gas (argon or nitrogen) in amber vials to prevent degradation. The Fmoc group is light-sensitive, and the Boc group may hydrolyze in humid environments. Lyophilized samples retain stability for >12 months, while solutions in DMF/DCM should be used within 48 hours .

Advanced Question: How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

Discrepancies arise from solvent polarity and pH variations. Systematic testing is recommended:

- Solvent Screening : Test solubility in DMSO (high), THF (moderate), and aqueous buffers (pH-dependent).

- pH Adjustment : The carboxylic acid moiety (if present) increases solubility at pH >7. For example, adding 0.1% TFA in acetonitrile improves HPLC solubility .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 acute toxicity).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Question: How can the compound’s stability under microwave-assisted synthesis conditions be evaluated?

Methodological Answer:

Perform controlled experiments:

- Temperature Ramp : Heat samples from 50°C to 120°C in 10°C increments.

- Time Course : Monitor decomposition via TLC (Rf shift) or LC-MS every 5 minutes.

- Degradation Products : Identify byproducts (e.g., free piperidine via ninhydrin test) to optimize microwave power and duration .

Basic Question: What is the compound’s role in constructing peptidomimetics?

Methodological Answer:

The piperidine core mimics peptide β-turns, while the Fmoc/Boc groups enable modular incorporation into scaffolds. For example, it serves as a constrained backbone in protease inhibitor design, improving metabolic stability compared to linear peptides .

Advanced Question: How do competing side reactions (e.g., Fmoc cleavage or Boc migration) impact synthesis, and how are they mitigated?

Methodological Answer:

- Fmoc Cleavage : Premature removal by nucleophiles (e.g., amines) is minimized using low-temperature Boc deprotection.

- Boc Migration : Acidic conditions may cause tert-butyl group migration; stabilize with 2% TIS (triisopropylsilane) in TFA.

- Monitoring : Real-time FTIR tracks carbonyl vibrations (Fmoc: ~1700 cm, Boc: ~1680 cm) to detect anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.